molecular formula C17H16FNO4 B384248 Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate

Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate

Cat. No.: B384248
M. Wt: 317.31g/mol
InChI Key: PAYQJDKLUZLLBY-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate is an organic compound with the molecular formula C17H16FNO4 This compound is characterized by the presence of a fluorophenoxy group, a propanoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, propanoic acid, and methyl 2-aminobenzoate.

    Formation of 4-Fluorophenoxypropanoic Acid: 4-Fluorophenol is reacted with propanoic acid under acidic conditions to form 4-fluorophenoxypropanoic acid.

    Amidation Reaction: The 4-fluorophenoxypropanoic acid is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzoate
  • Methyl 2-{[2-(4-bromophenoxy)propanoyl]amino}benzoate
  • Methyl 2-{[2-(4-methylphenoxy)propanoyl]amino}benzoate

Uniqueness

Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C17H16FNO4

Molecular Weight

317.31g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenoxy)propanoylamino]benzoate

InChI

InChI=1S/C17H16FNO4/c1-11(23-13-9-7-12(18)8-10-13)16(20)19-15-6-4-3-5-14(15)17(21)22-2/h3-11H,1-2H3,(H,19,20)

InChI Key

PAYQJDKLUZLLBY-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)OC2=CC=C(C=C2)F

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)OC2=CC=C(C=C2)F

Origin of Product

United States

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